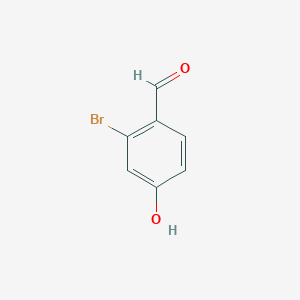
5-Bromo-1-methyl-1H-pyrrole-2-carbaldehyde
Übersicht
Beschreibung
5-Bromo-1-methyl-1H-pyrrole-2-carbaldehyde is a brominated pyrrole derivative that is of interest due to its potential applications in various fields such as pharmaceuticals, food flavors, and material science. The presence of the bromine atom and the aldehyde functional group on the pyrrole ring makes it a versatile intermediate for further chemical transformations .
Synthesis Analysis
The synthesis of pyrrole derivatives, including those substituted at the 5-position with a bromine atom, can be achieved through various methods. One efficient approach involves a tandem catalytic process that utilizes 5-bromo-1,2,3-triazine, terminal alkynes, and primary amines. This method employs a palladium-catalyzed Sonogashira coupling reaction followed by a silver-mediated annulation to access multifunctionalized pyrrole-3-carbaldehydes . Another practical method for synthesizing N-substituted pyrrole-2-carbaldehydes involves the reaction of carbohydrates with primary amines and oxalic acid in DMSO at 90°C, which can further cyclize to form pyrrole-fused poly-heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of pyrrole derivatives can be elucidated using X-ray diffraction analysis. For instance, the structure of 5-bromo-1H-indole-3-carbaldehyde 3-methoxybenzoylhydrazone, a related compound, was determined and showed that molecules are paired by aminocarbonyl hydrogen bonds forming ribbons . Similarly, the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, another related compound, was analyzed, revealing that the aldehydic fragment is almost coplanar with the adjacent pyrazole ring .
Chemical Reactions Analysis
Brominated pyrrole derivatives are reactive intermediates that can undergo various chemical reactions. For example, they can be brominated under different conditions to yield 4-bromo, 5-bromo, and 4,5-dibromo derivatives. Although the bromine group is not easily displaced by nucleophiles, it can be removed by catalytic hydrogenation . Additionally, the pyrrole-2-carbaldehyde skeleton can be transformed into pyrrole alkaloid natural products through a series of reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives can vary depending on their substitution patterns and the nature of their functional groups. For instance, solvatochromic and photophysical studies of related compounds like 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde have shown that the emission spectrum and quantum yield of the compound change in different solvents . The thermal stability of these compounds can also be significant, as demonstrated by the good thermal stability up to 215°C of a related indole derivative .
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
5-Bromo-1-methyl-1H-pyrrole-2-carbaldehyde plays a role in the synthesis of various compounds. The compound's derivatives have been utilized in synthesizing fluorinated pyrroles, a significant class in organic chemistry. For example, a study outlined the preparation of 5-alkoxymethyl-2-aryl-3-fluoro-1H-pyrroles and 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes from related bromomethyl-pyrrolines, demonstrating its utility in synthesizing new fluorinated pyrroles (Surmont et al., 2009).
Coordination Chemistry and Magnetic Properties
In coordination chemistry, derivatives of 5-Bromo-1-methyl-1H-pyrrole-2-carbaldehyde have been used as ligands. A significant example is the use of 1-methyl-1H-pyrrole-2-carbaldehyde oxime in creating a {Mn(III)25} barrel-like cluster. This cluster exhibits single-molecule magnetic behavior, showcasing its potential in magnetic and electronic applications (Giannopoulos et al., 2014).
Organic Synthesis Applications
The compound has found applications in various organic synthesis processes. For instance, research demonstrates its use in the flexible construction approach for synthesizing 1,5-substituted pyrrole-3-carbaldehydes. This showcases its versatility in creating functionally diverse pyrrole derivatives (Wu et al., 2022).
Functional Material Development
5-Bromo-1-methyl-1H-pyrrole-2-carbaldehyde derivatives have been used in the development of functional materials. The synthesis of pyrrole-fused poly-heterocyclic compounds demonstrates its potential in creating intermediates for drugs, food flavors, and other functional materials (Adhikary et al., 2015).
Eigenschaften
IUPAC Name |
5-bromo-1-methylpyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-8-5(4-9)2-3-6(8)7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKFOHZUSINQRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-methyl-1H-pyrrole-2-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



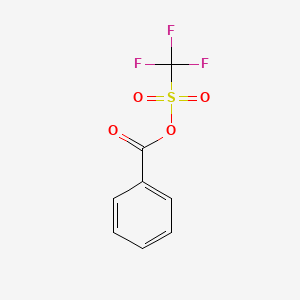
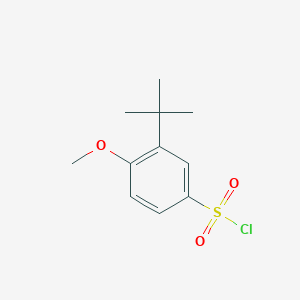
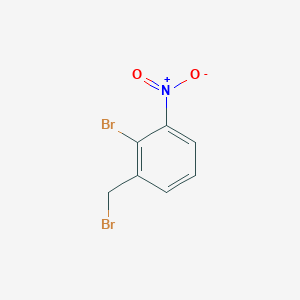
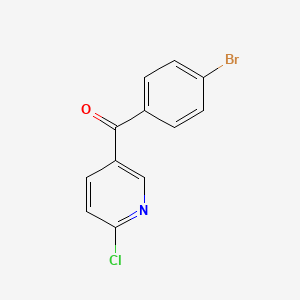
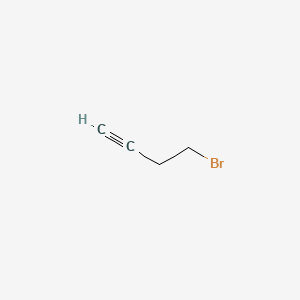
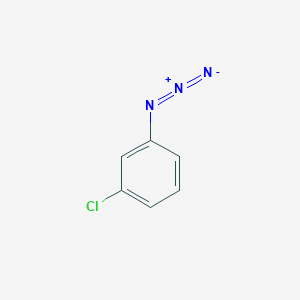
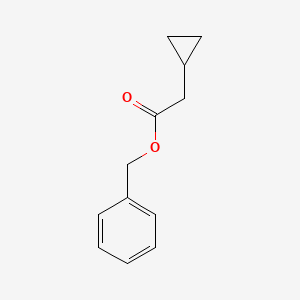
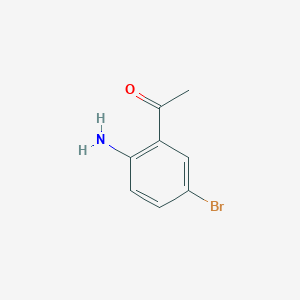
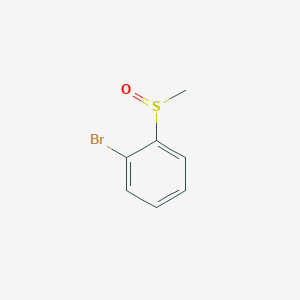
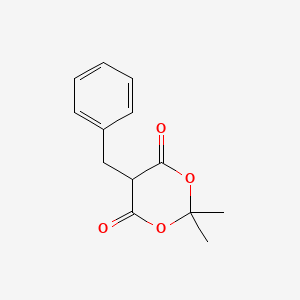
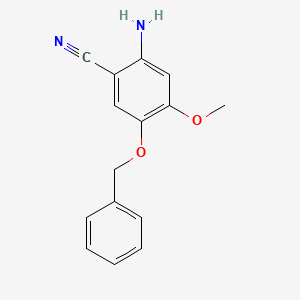
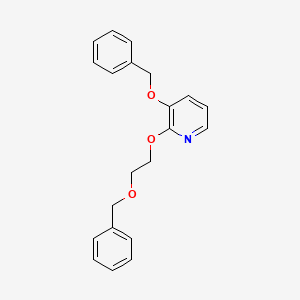
![1-[4-(Tert-butoxy)phenyl]ethan-1-one](/img/structure/B1278917.png)
